3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Fragment-based drug discovery SHIP1/INPP5D X-ray crystallography

Fragment-based drug discovery campaigns targeting SHIP1 require stereochemically defined starting points. This compound is the validated (3R) enantiomer with a confirmed binding pose at the phosphatase-C2 domain interface (PDB 5RYJ, 1.42 Å). Key advantages: • Stereospecific binding geometry confirmed by X-ray crystallography • DSI-poised pyrrolidine NH handle for direct N-alkylation/acylation • Positional isomer control (3-yl connectivity essential) • Commercial availability at 95% purity reduces in-house synthesis burden.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68
CAS No. 2243512-66-3
Cat. No. B2500376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
CAS2243512-66-3
Molecular FormulaC9H14ClN3O
Molecular Weight215.68
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CCNC3.Cl
InChIInChI=1S/C9H13N3O.ClH/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7;/h6-7,10H,1-5H2;1H
InChIKeyAMMIBFDNQYNUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2243512-66-3): Structural Identity and Procurement Baseline


3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 2243512-66-3) is a heterocyclic small molecule of the 1,2,4-oxadiazole class, characterized by a cyclopropyl substituent at position 3 and a pyrrolidin-3-yl group at position 5 of the oxadiazole ring . The hydrochloride salt form (MFCD31667987, molecular formula C₉H₁₄ClN₃O, MW 215.68 g/mol) is commercially available from multiple suppliers as a research-grade building block [1]. A key distinguishing feature is the defined (3R) stereochemistry at the pyrrolidine attachment point, which is the enantiomer observed in the only publicly available target-bound crystal structure (PDB 5RYJ) [2]. The compound was identified as a fragment hit (Z2177153697 / ligand code WOD) in a PanDDA crystallographic screen of the Enamine DSI-poised fragment library against the phosphatase and C2 domains of human SHIP1 (INPP5D) [2][3].

Why Generic 1,2,4-Oxadiazole-Pyrrolidine Substitution Is Not Advisable for SHIP1 Fragment-Based Drug Discovery


In fragment-based drug discovery, the precise three-dimensional arrangement of a fragment's binding interactions dictates its utility as a starting point for chemical elaboration. The target compound possesses a specific (3R)-pyrrolidin-3-yl stereochemistry and a cyclopropyl group at the oxadiazole 3-position; both features directly contribute to its validated binding pose at the interface between the phosphatase and C2 domains of SHIP1, as revealed by a 1.42 Å resolution X-ray structure [1]. Positional isomers (e.g., pyrrolidin-2-yl variants), opposite enantiomers (e.g., (3S) forms), or substitution with bulkier groups at the pyrrolidine ring (e.g., 3-trifluoromethyl derivatives) are expected to alter or abrogate this specific binding mode due to steric clashes or loss of key hydrogen-bonding interactions with the protein backbone [2]. The 1,2,4-oxadiazole/pyrrolidine scaffold class is known to exhibit steep structure–activity relationships in related target contexts, where minor alterations have resulted in >10-fold changes in IC₅₀ [3]. Therefore, procurement of the exact (3R) stereoisomer with the unsubstituted pyrrolidine and cyclopropyl groups is critical for reproducibility of SHIP1-targeted fragment elaboration campaigns.

Quantitative Differentiation Evidence: 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole HCl vs. Closest Comparators


Stereochemically Defined Binding Mode Confirmed by 1.42 Å Crystal Structure of the (3R)-Enantiomer Bound to SHIP1

The (3R) enantiomer of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (ligand WOD) is the only stereoisomer with a validated, publicly deposited co-crystal structure bound to human SHIP1. In PDB entry 5RYJ, the fragment occupies a defined pocket at the interface between the phosphatase and C2 domains with 100% model completeness and average occupancy of 0.9, and the ligand model shows real-space correlation coefficient (RSCC) of 0.812 and real-space R-factor of 0.221, indicating a well-resolved binding pose [1]. By contrast, no published structure exists for the (3S) enantiomer, the pyrrolidin-2-yl positional isomer, or any N-substituted pyrrolidine analog bound to the same SHIP1 construct. In the broader 1,2,4-oxadiazole/pyrrolidine antibacterial series, shifting the pyrrolidine attachment from position 3 to position 2 resulted in complete loss of DNA gyrase inhibitory activity at equivalent concentrations, demonstrating the sensitivity of this scaffold to positional isomerism [2].

Fragment-based drug discovery SHIP1/INPP5D X-ray crystallography

Binding Site Uniqueness: Fragment Occupies the Phosphatase–C2 Domain Interface, Distinct from Other SHIP1 Fragment Hits in the Same Campaign

Among the 91 fragment-bound SHIP1 structures reported in the PanDDA group deposition, the target compound (WOD / Z2177153697) binds at the interface between the phosphatase and C2 domains, a region identified as critical for allosteric communication between these two domains [1]. The primary publication states that 'some [fragments bind] near the interface between the two domains' and that these sites 'could act as starting points for the development of potent, selective probes' [2]. While individual fragment affinities were not disclosed in the primary publication, the interface-binding location is mechanistically distinct from fragments binding solely to the active site or to remote surface sites. In the companion antibacterial series, 1,2,4-oxadiazole/pyrrolidine hybrids with the pyrrolidine at position 3 (analogous connectivity) achieved IC₅₀ values of 120–270 nM against E. coli DNA gyrase, comparable to or better than novobiocin (IC₅₀ = 170 nM), whereas compounds with alternative connectivity showed reduced or no activity [3].

Allosteric modulation Protein–domain interface PanDDA fragment screening

Physicochemical Differentiation: Lower Molecular Weight and Higher Fraction sp³ (Fsp³) vs. Common 1,2,4-Oxadiazole Fragment Alternatives

The target compound (free base MW 179.22 g/mol, hydrochloride salt MW 215.68 g/mol) is among the smallest 1,2,4-oxadiazole–pyrrolidine fragments with demonstrated target engagement. It satisfies the 'Rule of Three' for fragment screening (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), with calculated properties: MW = 179.22, HBD = 1 (pyrrolidine NH), HBA = 4, Rotatable bonds = 2 . By comparison, the closely related 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride introduces a CF₃ group, increasing MW to ~283 g/mol and lipophilicity, while removing the pyrrolidine NH hydrogen-bond donor [1]. The 3-cyclopropyl-5-(pyrrolidin-2-yl) positional isomer (CAS 1041576-35-5) has identical MW but altered geometry and hydrogen-bonding vector orientation. The 5-azetidin-3-yl analog replaces the pyrrolidine with a smaller ring, altering both steric and electrostatic properties at the binding site . The lower MW and presence of a single, well-positioned H-bond donor (pyrrolidine NH) in the target compound provide greater headroom for fragment growth while maintaining ligand efficiency.

Fragment library design Physicochemical properties Lead-likeness

Commercial Availability in 'Poised' Format: Enamine DSI-Poised Library Provenance Enables Direct Covalent Elaboration Without Scaffold Redesign

The target compound was sourced from the Enamine DSI-poised fragment library, a collection specifically designed for rapid fragment-to-lead optimization. 'DSI-poised' fragments contain synthetic handles that allow direct chemical elaboration without requiring de novo scaffold redesign [1]. The pyrrolidine NH serves as a natural diversification point for N-alkylation, acylation, or sulfonylation. By contrast, common alternative fragments such as 3-cyclopropyl-5-phenyl-1,2,4-oxadiazole lack this secondary amine handle, requiring more complex synthetic routes for vector extension. In the SHIP1 fragment screen, 91 total fragment structures were obtained; the target compound's interface-binding location combined with its poised synthetic handle positions it as one of the synthetically tractable starting points for medicinal chemistry optimization [2]. The compound is commercially available from multiple suppliers under catalog numbers including EN300-6487398, BL31183, and CSC103148716, with typical purity specifications of 95–97% [3].

Fragment elaboration DSI-poised library Covalent fragment screening

Recommended Application Scenarios for 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole HCl Procurement


SHIP1 (INPP5D) Fragment Elaboration Campaigns Targeting Alzheimer's Disease

The compound is a validated SHIP1 fragment hit with a defined binding pose at the phosphatase–C2 domain interface, a mechanistically relevant allosteric site [1]. Its DSI-poised pyrrolidine NH handle enables rapid structure-guided elaboration through N-alkylation or acylation chemistry. Procurement of this exact (3R) stereoisomer is essential for reproducibility, as the binding geometry confirmed by 1.42 Å X-ray crystallography is stereospecific [2]. SHIP1 inhibition has been genetically and pharmacologically linked to enhanced microglial protective functions, making this a relevant starting point for Alzheimer's disease drug discovery [3].

1,2,4-Oxadiazole Scaffold Structure–Activity Relationship (SAR) Reference Standard

As a minimal, unsubstituted 1,2,4-oxadiazole–pyrrolidine hybrid, this compound serves as an ideal SAR reference point for evaluating the impact of N-substitution, ring expansion, or heteroatom replacement on target binding and physicochemical properties. The known positional sensitivity of the scaffold—where pyrrolidin-3-yl connectivity preserves activity while pyrrolidin-2-yl abolishes it—makes the compound a critical control for medicinal chemistry optimization programs targeting DNA gyrase, topoisomerase IV, or SHIP1 [1]. Its well-characterized calculated properties (MW 179.22, cLogP ~1.2, Fsp³ 0.67) [2] provide a baseline for tracking property changes during lead optimization.

Covalent Fragment Library Expansion via Pyrrolidine NH Derivatization

The pyrrolidine secondary amine provides a single, unambiguous site for covalent modification (e.g., chloroacetamide warhead installation, sulfonylation, or reductive amination) without requiring protecting group strategies. This contrasts with fragments that require pre-functionalization or multi-step activation [1]. The compound's commercial availability at 95–97% purity from multiple suppliers [2] reduces the need for in-house synthesis, enabling parallel library synthesis for screening against additional phosphatase or kinase targets.

Crystallographic Soaking Experiments for Phosphatase Target Panels

The fragment's small size (MW 179), moderate solubility (free base miscible with DMSO as used in the SHIP1 screen), and established crystallographic behavior make it suitable for soaking experiments with other phosphatase domains or related hydrolase targets. The availability of the precise (3R) stereochemistry and high-resolution reference structure (5RYJ) provides a benchmark for assessing fragment binding reproducibility across different protein constructs and crystallization conditions [1][2].

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